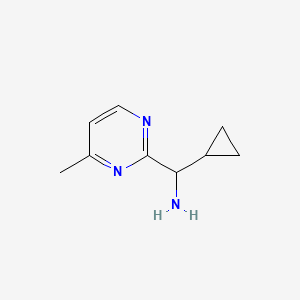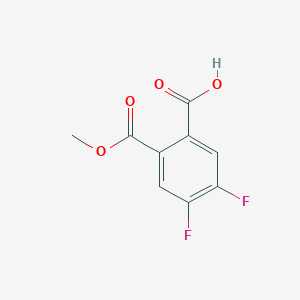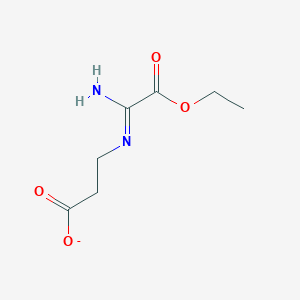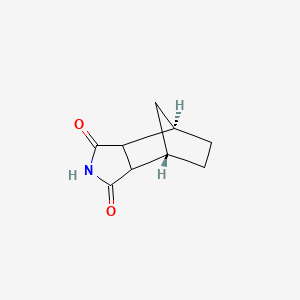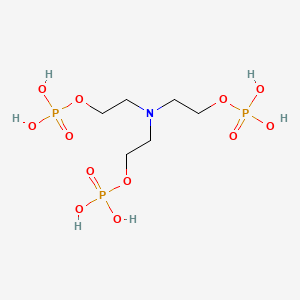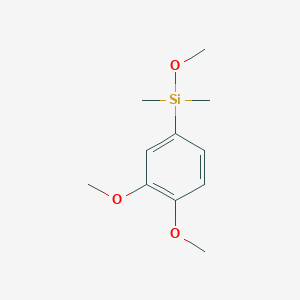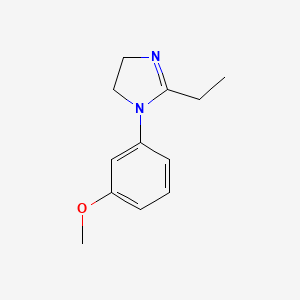
3-(Piperidin-4-ylamino)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Piperidin-4-ylamino)benzoic acid is a compound that features a piperidine ring attached to a benzoic acid moiety Piperidine is a six-membered heterocycle containing one nitrogen atom, and benzoic acid is a simple aromatic carboxylic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-4-ylamino)benzoic acid typically involves the reaction of piperidine with a benzoic acid derivative. One common method is the nucleophilic substitution reaction where piperidine reacts with a halogenated benzoic acid under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient and consistent production of large quantities of the compound. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems to control temperature, pressure, and reactant flow rates.
化学反応の分析
Types of Reactions
3-(Piperidin-4-ylamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated benzoic acid derivatives.
科学的研究の応用
3-(Piperidin-4-ylamino)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the development of antipsychotic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-(Piperidin-4-ylamino)benzoic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity. The piperidine ring can interact with the active site of enzymes, while the benzoic acid moiety can form hydrogen bonds with amino acid residues, stabilizing the compound-enzyme complex.
類似化合物との比較
Similar Compounds
4-Benzoylpiperidine: Another piperidine derivative with similar structural features.
3-(Piperidin-4-yl)benzo[d]isoxazole: A compound with a similar piperidine and benzoic acid structure but with an isoxazole ring.
Uniqueness
3-(Piperidin-4-ylamino)benzoic acid is unique due to its specific combination of the piperidine ring and benzoic acid moiety, which imparts distinct chemical and biological properties. Its ability to interact with various molecular targets makes it a valuable compound in drug discovery and development.
特性
分子式 |
C12H16N2O2 |
|---|---|
分子量 |
220.27 g/mol |
IUPAC名 |
3-(piperidin-4-ylamino)benzoic acid |
InChI |
InChI=1S/C12H16N2O2/c15-12(16)9-2-1-3-11(8-9)14-10-4-6-13-7-5-10/h1-3,8,10,13-14H,4-7H2,(H,15,16) |
InChIキー |
UWKYYKIZNUWOIS-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1NC2=CC=CC(=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Chloro-2-methoxy-1H-benzo[d]imidazol-1-ol](/img/structure/B12833837.png)
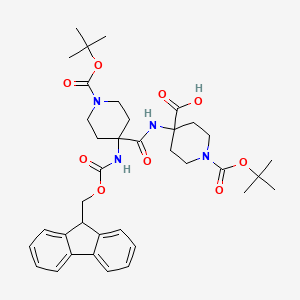

![5-(sec-Butyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B12833848.png)
